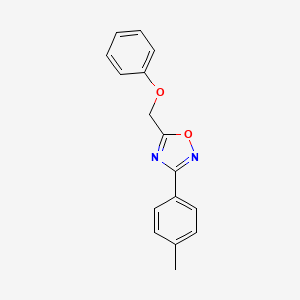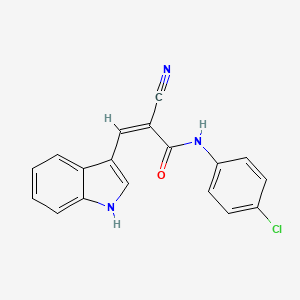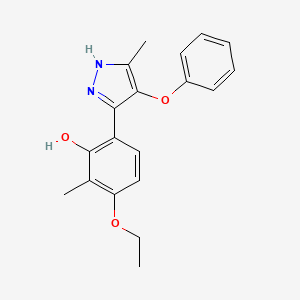![molecular formula C14H19ClN4OS B5625331 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625331.png)
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of pyrazole and thiazole derivatives often involves strategic condensation reactions, cyclization, and substitution processes. For example, the synthesis of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates demonstrates a reaction mechanism involving ANRORC rearrangement and N-formylation, confirmed by X-ray analysis (Ledenyova et al., 2018). Another study on the synthesis of pyrazole-4-carboxylate ester derivatives highlights the challenges and alternative processes developed to achieve desired structural features (Beck & Lynch, 1987).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure determination and Hirshfeld surface analysis, is pivotal for understanding the compound's chemical behavior. A study on a related pyrazole-carboxamide compound detailed its crystal structure, revealing stabilization by N-H⋯O and C-H⋯O hydrogen bond interactions, which are crucial for predicting molecular interactions (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazole and thiazole derivatives are often characterized by their reactivity towards nucleophiles, electrophiles, and their potential to undergo various substitution reactions. The design and synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides illustrate the compound's versatility in forming a wide range of derivatives with potential biological activities (Donohue et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability of pyrazole and thiazole derivatives, are influenced by their molecular structure. For instance, modifications on the pyrazole ring can significantly alter these properties, affecting the compound's applicability in different solvent systems and conditions.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are key for understanding the compound's potential applications and behavior under various chemical conditions. Studies on antipyrine-like derivatives provide insights into the intermolecular interactions and stability of these molecules, highlighting the importance of hydrogen bonding and π-interactions in determining their chemical properties (Saeed et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4OS/c1-4-5-12-17-11(8-21-12)14(20)16-6-7-19-10(3)13(15)9(2)18-19/h8H,4-7H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTHYPUHSBRQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCN2C(=C(C(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5625266.png)

![5-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5625280.png)
![N,1-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-indole-6-carboxamide](/img/structure/B5625290.png)
![5-fluoro-N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B5625301.png)
![1-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)acetyl]piperazine](/img/structure/B5625320.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5625325.png)




![2-[(2,5-difluorophenyl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625363.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5625364.png)
![N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5625365.png)